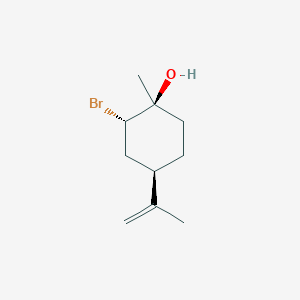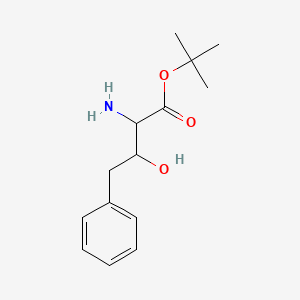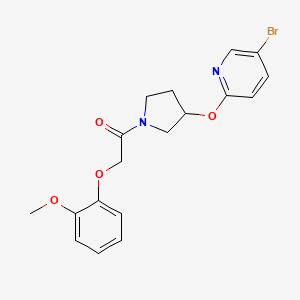
(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol is a chiral organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexanol ring, contributing to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound can be used for the synthesis of cannabidiol (cbd) . CBD is a major non-psychoactive component of cannabis and interacts with a variety of targets including cannabinoid receptors and other neurotransmitter receptors .
Mode of Action
CBD has been shown to have anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic effects .
Biochemical Pathways
Given its role in the synthesis of cbd, it may influence the endocannabinoid system and other signaling pathways impacted by cbd .
Result of Action
As a precursor to cbd, its effects may be related to the known effects of cbd, which include anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic effects .
Biochemical Analysis
Biochemical Properties
It is known that the compound can be used for the synthesis of cannabidiol (CBD), a non-addictive component of cannabis with anti-spasmodic, anti-anxiety, anti-inflammatory, and analgesic pharmacological effects .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been documented .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can be achieved through several methods. One common approach involves the bromination of a precursor compound, such as (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol, using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be carried out at low temperatures to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: LiAlH4, ether, low temperature.
Substitution: NaN3, KCN, dimethyl sulfoxide (DMSO), elevated temperature.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology
In biological research, the compound may be used to study enzyme-catalyzed reactions involving brominated substrates. It can also serve as a probe to investigate the mechanisms of bromine-containing natural products.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s unique structure may provide insights into the design of novel therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it a versatile building block for various applications.
Comparison with Similar Compounds
Similar Compounds
- (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
- (1S,2S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexanol
- (1S,2S,4R)-2-chloro-1-methyl-4-(prop-1-en-2-yl)cyclohexanol
Uniqueness
Compared to similar compounds, (1S,2S,4R)-2-bromo-1-methyl-4-(prop-1-en-2-yl)cyclohexanol features a bromine atom, which imparts unique reactivity and properties The presence of the bromine atom allows for specific chemical transformations that are not possible with other halogens or functional groups
Properties
IUPAC Name |
(1S,2S,4R)-2-bromo-1-methyl-4-prop-1-en-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrO/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8-9,12H,1,4-6H2,2-3H3/t8-,9+,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFBZZASPUAQGZ-UTLUCORTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C(C1)Br)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]([C@H](C1)Br)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(3r,4s)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(4-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2933466.png)
![Tert-butyl 2-(5-bromopyrazin-2-yl)-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2933473.png)
![N-(5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2933474.png)
![ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2933475.png)
![N-(3,4-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2933476.png)

![2,5-dichloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2933479.png)

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![benzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2933486.png)

